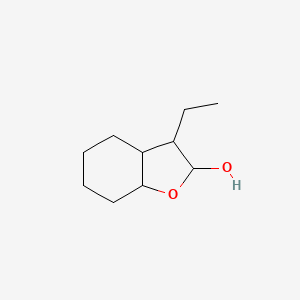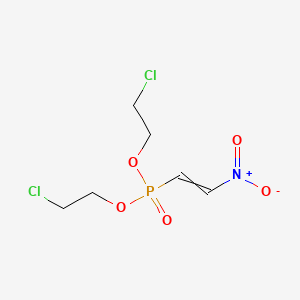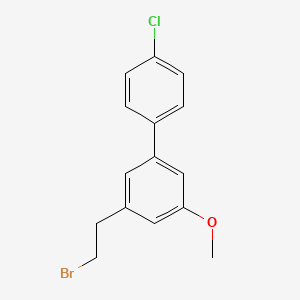
3-(2-Bromoethyl)-4'-chloro-5-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a methoxy group attached to a biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of 3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carbonyl-containing biphenyl derivatives.
Reduction: Formation of dechlorinated biphenyl derivatives.
Scientific Research Applications
3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-4’-chloro-1,1’-biphenyl: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(2-Bromoethyl)-4’-methoxy-1,1’-biphenyl: Lacks the chloro group, which may influence its chemical properties and applications.
4’-Chloro-5-methoxy-1,1’-biphenyl: Lacks the bromoethyl group, which may alter its synthetic utility and biological effects.
Uniqueness
3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl is unique due to the presence of all three functional groups (bromoethyl, chloro, and methoxy) on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
61888-76-4 |
|---|---|
Molecular Formula |
C15H14BrClO |
Molecular Weight |
325.63 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(4-chlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C15H14BrClO/c1-18-15-9-11(6-7-16)8-13(10-15)12-2-4-14(17)5-3-12/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
YUEFPNYIPXPBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14561773.png)
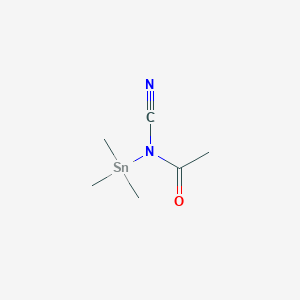
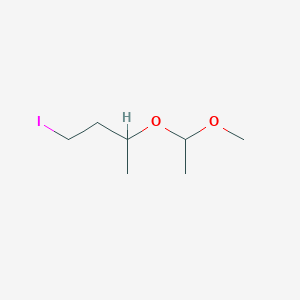
![(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14561789.png)
![N~1~-Ethyl-N~1~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14561797.png)
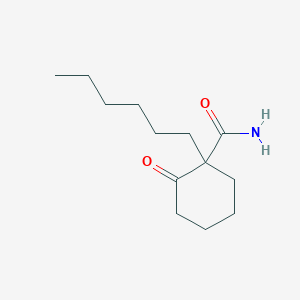
![[(2-Ethoxyethoxy)methyl]benzene](/img/structure/B14561819.png)
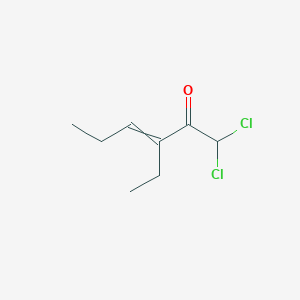
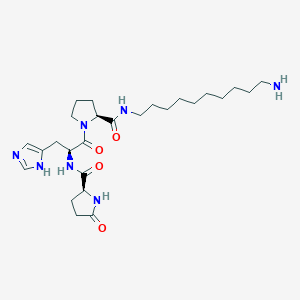

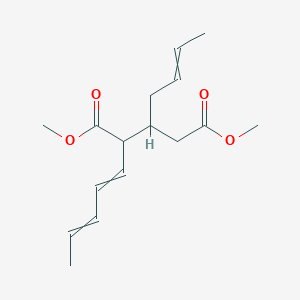
![2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14561842.png)
